molecular formula C15H24N4O3 B1453219 Ethyl 4-methyl-2-[(3-morpholin-4-ylpropyl)amino]pyrimidine-5-carboxylate CAS No. 1256627-84-5

Ethyl 4-methyl-2-[(3-morpholin-4-ylpropyl)amino]pyrimidine-5-carboxylate

Cat. No. B1453219
M. Wt: 308.38 g/mol
InChI Key: HFRXEZZJRSNHKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 4-methyl-2-[(3-morpholin-4-ylpropyl)amino]pyrimidine-5-carboxylate, such as its melting point, boiling point, and density, are not provided in the retrieved sources .

Scientific Research Applications

Synthesis of Pyrimidoquinolines and Their Therapeutic Importance

Ethyl 4-methyl-2-[(3-morpholin-4-ylpropyl)amino]pyrimidine-5-carboxylate is part of the broader class of pyrimidine derivatives, known for their significant therapeutic importance. Research has shown that incorporating various fused heterocycles into the pyrimidine nucleus enhances biological activity. One study focuses on synthesizing biologically potent pyrimido[4,5-b]quinolines, which have shown therapeutic importance. The process achieved synthetically useful yields through a facile and convenient synthesis route, highlighting the compound's potential for developing new therapeutic agents (R. Nandha kumar et al., 2001).

Pyranopyrimidine Scaffolds in Medicinal Chemistry

The pyranopyrimidine core, closely related to the compound of interest, is crucial for medicinal and pharmaceutical applications due to its broad synthetic applications and bioavailability. A review covering synthetic pathways and applications of hybrid catalysts for developing substituted pyranopyrimidine derivatives emphasizes the importance of such structures in drug development. These compounds, with their wide range of applicability, underline the significance of ethyl 4-methyl-2-[(3-morpholin-4-ylpropyl)amino]pyrimidine-5-carboxylate derivatives in creating lead molecules for pharmaceuticals (Mehul P. Parmar et al., 2023).

Role in Developing Central Nervous System Acting Drugs

Functional chemical groups, including pyrimidine derivatives, serve as lead molecules for synthesizing compounds with potential Central Nervous System (CNS) activity. This suggests that ethyl 4-methyl-2-[(3-morpholin-4-ylpropyl)amino]pyrimidine-5-carboxylate and related compounds could be explored further for CNS therapeutic applications, offering a route to novel treatments with potentially fewer adverse effects (S. Saganuwan, 2017).

properties

IUPAC Name

ethyl 4-methyl-2-(3-morpholin-4-ylpropylamino)pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3/c1-3-22-14(20)13-11-17-15(18-12(13)2)16-5-4-6-19-7-9-21-10-8-19/h11H,3-10H2,1-2H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRXEZZJRSNHKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C)NCCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-methyl-2-[(3-morpholin-4-ylpropyl)amino]pyrimidine-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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